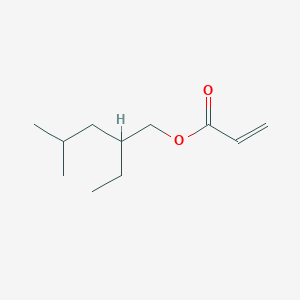
2-Ethyl-4-methylpentyl Acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methylpentyl Acrylate is an organic compound with the molecular formula C11H20O2. It is an acrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its reactivity due to the presence of the acrylate group, making it a valuable building block in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methylpentyl Acrylate can be synthesized through the esterification of acrylic acid with 2-ethyl-4-methylpentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-methylpentyl Acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Addition Reactions: The acrylate group can participate in Michael addition reactions with nucleophiles.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Addition Reactions: Nucleophiles like amines or thiols can be used under basic conditions.
Substitution Reactions: Strong nucleophiles like alkoxides or amines are employed
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Addition Reactions: Michael adducts with functional groups introduced at the β-position.
Substitution Reactions: Substituted esters with different alkyl or aryl groups
Applications De Recherche Scientifique
2-Ethyl-4-methylpentyl Acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and the development of medical adhesives.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methylpentyl Acrylate primarily involves its reactivity as an acrylate ester. The acrylate group can undergo polymerization, forming long chains that contribute to the material’s properties. Additionally, the ester group can participate in various chemical reactions, introducing functional groups that enhance the compound’s utility in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl Acrylate
- Ethyl Acrylate
- Methyl Methacrylate
- 2-Ethylhexyl Acrylate
Comparison
2-Ethyl-4-methylpentyl Acrylate is unique due to its specific alkyl chain, which imparts distinct properties such as flexibility and hydrophobicity. Compared to butyl acrylate and ethyl acrylate, it offers better adhesion and flexibility. Methyl methacrylate, on the other hand, provides higher rigidity but lower flexibility. 2-Ethylhexyl acrylate is similar in terms of flexibility but differs in its longer alkyl chain, affecting its solubility and polymerization behavior .
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(2-ethyl-4-methylpentyl) prop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-10(7-9(3)4)8-13-11(12)6-2/h6,9-10H,2,5,7-8H2,1,3-4H3 |
Clé InChI |
WOLHCCHTMOQSMI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(C)C)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)
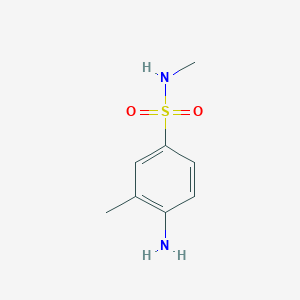
![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate](/img/structure/B13858713.png)
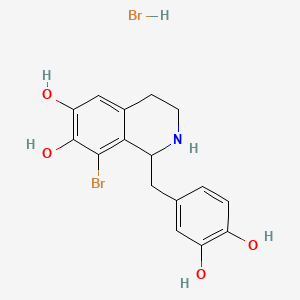

![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)
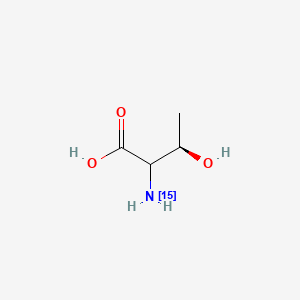

![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
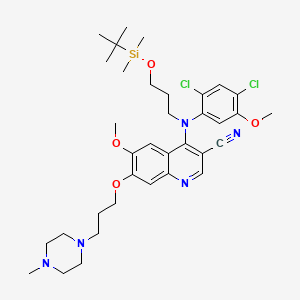
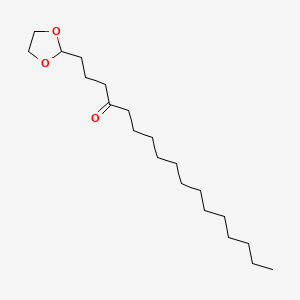
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
